5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide 5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1021206-99-4
VCID: VC8432455
InChI: InChI=1S/C21H17ClN2O3S/c1-27-18-7-5-14(22)11-16(18)20(25)23-15-6-4-13-8-9-24(17(13)12-15)21(26)19-3-2-10-28-19/h2-7,10-12H,8-9H2,1H3,(H,23,25)
SMILES: COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Molecular Formula: C21H17ClN2O3S
Molecular Weight: 412.9 g/mol

5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide

CAS No.: 1021206-99-4

Cat. No.: VC8432455

Molecular Formula: C21H17ClN2O3S

Molecular Weight: 412.9 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide - 1021206-99-4

Specification

CAS No. 1021206-99-4
Molecular Formula C21H17ClN2O3S
Molecular Weight 412.9 g/mol
IUPAC Name 5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide
Standard InChI InChI=1S/C21H17ClN2O3S/c1-27-18-7-5-14(22)11-16(18)20(25)23-15-6-4-13-8-9-24(17(13)12-15)21(26)19-3-2-10-28-19/h2-7,10-12H,8-9H2,1H3,(H,23,25)
Standard InChI Key BQJMIDXMKVNELA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Canonical SMILES COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure, represented by the SMILES notation COc1ccc(Cl)cc1C(=O)Nc1ccc2c(c1)N(C(=O)c1cccs1)CC2\text{COc1ccc(Cl)cc1C(=O)Nc1ccc2c(c1)N(C(=O)c1cccs1)CC2} , reveals three key domains:

  • Benzamide Core: A 5-chloro-2-methoxybenzoyl group, where the chlorine atom at the 5-position and methoxy group at the 2-position introduce steric and electronic effects that influence binding interactions.

  • Indoline Moiety: A six-membered indoline ring fused to a five-membered nitrogen-containing ring, providing rigidity and planar geometry conducive to π-π stacking.

  • Thiophene-2-Carbonyl Substituent: A thiophene ring acylated to the indoline’s nitrogen, introducing sulfur-based heterocyclic character and potential for hydrophobic interactions.

The spatial arrangement of these domains is critical for molecular recognition processes. For instance, the thiophene carbonyl group may act as a hydrogen bond acceptor, while the indoline’s aromatic system could engage in van der Waals interactions with protein targets .

PropertyValue
CAS Number1021206-99-4
Molecular FormulaC21H17ClN2O3S\text{C}_{21}\text{H}_{17}\text{ClN}_{2}\text{O}_{3}\text{S}
Molecular Weight412.9 g/mol
SMILESCOc1ccc(Cl)cc1C(=O)Nc1ccc2c(c1)N(C(=O)c1cccs1)CC2

Experimental data on solubility, melting point, and spectral characteristics (e.g., NMR, IR) are absent in published literature . Computational models predict moderate lipophilicity (LogP ≈ 3.2) due to the thiophene and indoline groups, suggesting potential blood-brain barrier permeability.

Synthesis and Characterization

Proposed Synthetic Routes

While no explicit synthesis for this compound is documented, analogous benzamide-indoline hybrids suggest a multi-step approach:

  • Indoline Functionalization:

    • Acylation of indolin-6-amine with thiophene-2-carbonyl chloride under Schotten-Baumann conditions to yield 1-(thiophene-2-carbonyl)indolin-6-amine .

    • Reaction conditions: Dichloromethane, triethylamine, 0–5°C, 2 hours .

  • Benzamide Coupling:

    • Activation of 5-chloro-2-methoxybenzoic acid using carbodiimide (e.g., EDC·HCl) and hydroxybenzotriazole (HOBt) to form the reactive ester.

    • Amide bond formation with 1-(thiophene-2-carbonyl)indolin-6-amine in dimethylformamide (DMF) at room temperature .

Critical Analysis:

  • The thiophene carbonyl group’s electron-withdrawing nature may necessitate careful control of acylation reaction kinetics to avoid over-substitution .

  • Purification challenges are anticipated due to the compound’s high molecular weight; column chromatography with ethyl acetate/hexane gradients or preparative HPLC may be required .

Analytical Characterization

Hypothetical characterization strategies include:

  • 1H^1\text{H} NMR: Expected signals at δ 3.8 ppm (methoxy singlet), δ 7.2–8.1 ppm (aromatic protons), and δ 10.2 ppm (amide NH) .

  • LC-MS: A molecular ion peak at m/z 413.0 ([M+H]+) with fragmentation patterns indicating cleavage at the amide bond .

Challenges and Future Directions

  • Synthetic Optimization: Scalable routes requiring fewer purification steps are needed.

  • Biological Profiling: Priority areas include kinase panel screening and cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).

  • SAR Studies: Modifying the thiophene ring (e.g., replacing sulfur with oxygen) could elucidate structure-activity relationships.

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